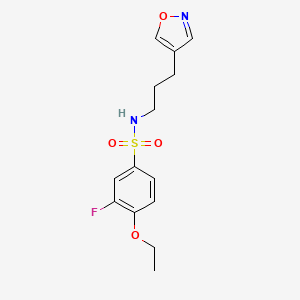

4-ethoxy-3-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-3-fluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O4S/c1-2-20-14-6-5-12(8-13(14)15)22(18,19)17-7-3-4-11-9-16-21-10-11/h5-6,8-10,17H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMPRHNFFVQSNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCCC2=CON=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Ethoxy-3-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 418.6 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities.

The biological activity of sulfonamides often relates to their ability to inhibit specific enzymes or pathways within microorganisms or cancer cells. The presence of the isoxazole moiety may enhance the compound's interaction with biological targets, potentially leading to improved efficacy.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication.

| Compound | MIC (μg/mL) | Target |

|---|---|---|

| 4-Ethoxy... | 15.6 | S. mutans |

| Compound A | 7.8 | S. pyogenes |

| Compound B | 39.0 | E. coli |

Antiviral Activity

In addition to antimicrobial properties, some sulfonamide derivatives have shown antiviral activity. Studies indicate that modifications to the sulfonamide structure can enhance their ability to inhibit viral replication, particularly in RNA viruses.

Case Studies

- Study on Antiviral Efficacy : A recent study evaluated the antiviral efficacy of various sulfonamides, including derivatives of this compound. The results indicated an EC50 value of approximately 130 μM against a panel of RNA viruses, suggesting moderate antiviral potential.

- Anticancer Properties : Another investigation focused on the cytotoxic effects of this compound against various cancer cell lines. The IC50 values ranged from 10 μM to 30 μM, indicating that it could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest.

Research Findings

Recent literature highlights several key findings regarding the biological activity of related compounds:

- VEGFR Inhibition : A class of compounds structurally related to benzenesulfonamides has been reported to inhibit vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis .

- Molecular Docking Studies : Computational studies have demonstrated favorable binding interactions between these compounds and their biological targets, providing insights into their mechanism of action .

Comparison with Similar Compounds

Substituent Effects on the Benzenesulfonamide Core

Key Comparisons:

- N-(3-(Isoxazol-4-yl)propyl)benzenesulfonamide (CAS 2034427-50-2): This analog lacks the ethoxy and fluoro substituents on the benzene ring. This highlights the role of ethoxy (electron-donating) and fluoro (electron-withdrawing) groups in modulating solubility and receptor interactions .

Perfluorinated Benzenesulfonamides ():

Compounds such as [52026-59-2] feature extensive fluorination, including pentafluoroethyl and trifluoromethyl groups. These substitutions drastically increase hydrophobicity and chemical stability but may reduce metabolic flexibility. In contrast, the single fluoro group in the target compound balances moderate electronegativity with synthetic accessibility .- Quinoline-Based Sulfonamides (): Compounds like 4-Chloro-N-[3-(7-trifluoromethyl-quinolin-4-ylamino)-propyl]-benzenesulfonamide (35) incorporate bulky quinoline moieties. The target compound’s isoxazole-propyl chain offers a smaller heterocyclic system, possibly enhancing membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.